Oleandrin is a 4.3-Fold More Potent Inhibitor of Na+/K+-ATPase Than Digoxin
In a direct biochemical comparison, oleandrin demonstrated 4.3-fold greater potency as an inhibitor of Na+/K+-ATPase catalytic activity compared to the widely used cardiac glycoside digoxin [1]. This study provides a quantitative basis for oleandrin's more potent cellular effects.
| Evidence Dimension | Inhibition of Na+/K+-ATPase catalytic activity |
|---|---|
| Target Compound Data | IC50 = 0.62 µmol/L |
| Comparator Or Baseline | Digoxin: IC50 = 2.69 µmol/L; Ouabain: IC50 = 0.22 µmol/L |
| Quantified Difference | Oleandrin is 4.3-fold more potent than digoxin (2.69 / 0.62). It is 2.8-fold less potent than ouabain (0.62 / 0.22). |
| Conditions | In vitro enzyme inhibition assay using porcine cerebral cortex Na+/K+-ATPase. |
Why This Matters
For research applications requiring potent Na+/K+-ATPase modulation, oleandrin offers a quantitatively distinct potency profile compared to digoxin, enabling more pronounced or differential effects at lower concentrations.
- [1] Jortani SA, Helm RA, Valdes R Jr. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays. Clin Chem. 1996 Oct;42(10):1654-8. View Source
